Product packaging for 3'-Methylflavone(Cat. No.:)

3'-Methylflavone

Cat. No.: B13976349
M. Wt: 236.26 g/mol
InChI Key: WJGAPNSNJXZBPQ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
  • Packaging may vary depending on the PRODUCTION BATCH.

Description

Contextualization within Flavonoid Class and Structural Attributes

3'-Methylflavone is a member of the extensive flavonoid class of plant secondary metabolites. wikipedia.org Flavonoids are characterized by a C6-C3-C6 fifteen-carbon skeleton, which consists of two phenyl rings (A and B) linked by a three-carbon chain that forms a heterocyclic ring (C). wikipedia.orgresearchgate.net This fundamental structure gives rise to various subclasses based on the oxidation state and substitution pattern of the heterocyclic C ring. researchgate.net

This compound falls under the flavone (B191248) subclass. Flavones are distinguished by a double bond between the second and third carbons of the C ring and a ketone group at the fourth carbon. mdpi.com The defining structural feature of this compound is the presence of a methyl group (-CH3) at the 3' position of the B ring. This specific methylation pattern significantly influences its chemical properties.

Table 1: Physicochemical Properties of this compound

Property Value
Molecular Formula C₁₆H₁₂O₂
Molecular Weight 236.27 g/mol
IUPAC Name 2-phenyl-3-methylchromen-4-one
Canonical SMILES CC1=C(OC2=CC=CC=C2C1=O)C3=CC=CC=C3

| InChI Key | FZJVWWXQORHFAY-UHFFFAOYSA-N |

Research Significance and Academic Relevance of Methylated Flavones

Methylated flavonoids, including this compound, are of considerable interest in scientific research due to the effects of methylation on the parent flavonoid's biological and pharmacological properties. nih.gov The addition of a methyl group can alter a flavonoid's bioactivity, often resulting in increased potency. nih.gov

A key area of investigation is how methylation impacts the bioavailability and metabolic stability of flavonoids. nih.govakjournals.com The substitution of a hydroxyl group with a methyl group generally increases the lipophilicity of the molecule. mdpi.com This enhanced lipophilicity can improve the flavonoid's ability to traverse cellular membranes, potentially leading to better absorption and distribution in biological systems. mdpi.com

Furthermore, methylation can protect flavonoids from rapid metabolism in the liver. nih.gov Hydroxyl groups are susceptible to enzymatic conjugation, which facilitates the excretion of the compound. By "capping" these hydroxyl groups, methylation can enhance the metabolic stability of the flavonoid, allowing it to remain in the system longer and potentially exert more significant biological effects. nih.govnih.gov Studies on synthetic 3-methylflavones have explored their potential as anti-inflammatory and anticancer agents. mdpi.comiiarjournals.org For instance, research has shown that 2'-methylflavone and this compound possess notable anti-inflammatory activity. researchgate.netresearchgate.net

Table 2: Mentioned Compounds

Compound Name
This compound

Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O2 B13976349 3'-Methylflavone

3D Structure

Interactive Chemical Structure Model





Properties

Molecular Formula

C16H12O2

Molecular Weight

236.26 g/mol

IUPAC Name

2-(3-methylphenyl)chromen-4-one

InChI

InChI=1S/C16H12O2/c1-11-5-4-6-12(9-11)16-10-14(17)13-7-2-3-8-15(13)18-16/h2-10H,1H3

InChI Key

WJGAPNSNJXZBPQ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC(=CC=C1)C2=CC(=O)C3=CC=CC=C3O2

Origin of Product

United States

Synthetic Methodologies for 3 Methylflavone and Its Research Analogues

Historical and Classical Synthetic Approaches

The foundational methods for synthesizing flavones, including 3'-Methylflavone, have relied on condensation reactions that build the core flavonoid structure from simpler aromatic precursors.

Allan-Robinson Condensation and its Variants

The Allan-Robinson condensation is a classical method for the synthesis of flavones and isoflavones. innovareacademics.inbiomedres.us This reaction typically involves the heating of an o-hydroxyaryl ketone with an aromatic anhydride (B1165640) and the sodium salt of the corresponding aromatic acid. innovareacademics.inias.ac.in In the context of methyl-substituted flavones, this reaction has been employed to create derivatives, although the yields can be moderate. psu.edu

A related classical approach is the Baker-Venkataraman rearrangement, which is mechanistically linked to the Allan-Robinson synthesis. rsc.org This rearrangement involves the conversion of an o-acyloxyacetophenone to a 1,3-diketone, which then undergoes acid-catalyzed cyclization to yield the flavone (B191248). rsc.orguclan.ac.uk For instance, the synthesis of 7-hydroxy-3-methylflavone (B92923) has been achieved through the Baker-Venkataraman transformation of the corresponding o-benzoyloxypropiophenone. rsc.org

Modern and Efficient Synthetic Strategies

To overcome the limitations of classical methods, such as harsh reaction conditions and moderate yields, modern synthetic strategies have been developed. These approaches often offer improved efficiency, milder conditions, and higher purity of the final products.

Microwave-Assisted Synthesis

Microwave-assisted organic synthesis has emerged as a powerful tool for accelerating chemical reactions and improving yields. rsc.orgmdpi.comscholarsresearchlibrary.com A notable application is in the synthesis of 3-methylflavones. jchr.orgjchr.org This method provides a rapid and efficient alternative to conventional heating. isca.in

Synthesis from 2-Hydroxydibenzoylmethane and Related Intermediates

A modern and efficient method for the synthesis of 3-methylflavones utilizes 2-hydroxydibenzoylmethane as a key intermediate. jchr.orgjchr.org This approach avoids the use of hazardous chemicals and organic solvents, aligning with the principles of green chemistry. The reaction involves the methylation of 2-hydroxydibenzoylmethane followed by cyclization. jchr.orgjchr.org

A novel, eco-friendly protocol involves the reaction of 2-hydroxydibenzoylmethane with iodomethane (B122720) and potassium carbonate under microwave irradiation for a very short duration (30 seconds), followed by treatment with phosphorus pentoxide to yield various substituted 3-methylflavones. jchr.orgjchr.org This solvent-free method offers high efficiency and significantly reduced reaction times. jchr.orgjchr.org

The general reaction scheme is as follows: 2-Hydroxydibenzoylmethane reacts with iodomethane in the presence of potassium carbonate, followed by acid-catalyzed cyclization to form the 3-methylflavone.

Table 1: Synthesis of Substituted 3-Methylflavones via Microwave Irradiation

Substituent (R) Product Yield (%) Melting Point (°C)
H 3-Methylflavone 82 67-69
4'-OCH₃ 4'-Methoxy-3-methylflavone 85 94-98

Data sourced from a study on modified synthesis of 3-methyl-flavones under microwave conditions. jchr.org

Synthesis from 2-Propionylphenyl Benzoate (B1203000) Esters via Modified Esterification

A direct and effective synthesis of a series of 3-methylflavones has been developed starting from 2-propionylphenyl benzoate esters. nih.goviiarjournals.org These esters are prepared by the condensation of 2'-hydroxypropiophenone (B1664087) with various benzoic acid derivatives using a modified Yamaguchi esterification. nih.goviiarjournals.orgresearcher.life The subsequent base-catalyzed cyclization of these benzoate esters yields the desired 3-methylflavones. iiarjournals.org

This method has been utilized to synthesize a range of 3-methylflavone analogues with different substitution patterns on the B-ring, allowing for the exploration of structure-activity relationships. nih.goviiarjournals.org The yields for the cyclization step are reported to be in the range of 26-63%. iiarjournals.org

Table 2: Synthesis of 3-Methylflavones from 2-Propionylphenyl Benzoate Esters

Compound Substituents Yield (%)
9a H 55
9b 2'-OCH₃ 33
9c 3'-OCH₃ 63
9d 4'-OCH₃ 58
9e 2'-Cl 26
9f 3'-Cl 49
9g 4'-Cl 52
9h 3'-CH₃ 45
9i 4'-CH₃ 41
9j 3',4'-(OCH₃)₂ 48
9k 3',4',5'-(OCH₃)₃ 36
9l 3'-Br 47

Data represents the yields from the base-catalyzed cyclization of the corresponding 2-propionylphenyl benzoate esters. iiarjournals.org

Synthetic Pathways from Methyl Salicylate (B1505791) and Related Precursors

Methyl salicylate serves as a versatile starting material for the synthesis of flavone derivatives. capes.gov.br A patented method describes the preparation of 3-methylflavone-8-carboxylic acid, a key intermediate for various applications, starting from methyl salicylate. google.com This multi-step synthesis involves chlorination, acylation, hydrogenolysis for dechlorination, cyclization, and finally hydrolysis to yield the target molecule. google.com This process is designed to be suitable for large-scale industrial production with high yield and purity. google.com

Another approach involves the Fries rearrangement of 2-propionyloxybenzoic acid to give 3-carboxy-2-hydroxypropiophenone, which is then heated with benzoic anhydride and an alkali benzoate to form 3-methylflavone-8-carboxylic acid derivatives. prepchem.com

A different patented method for synthesizing the intermediate 3-methylflavone-8-carboxylic acid involves the preparation of 2-benzoyloxy-3-propionyl methyl benzoate, followed by a cyclization step. google.com

Green Chemistry Principles in this compound Synthesis

The application of green chemistry principles to the synthesis of flavonoids is a significant area of research, aiming to reduce the environmental impact of chemical processes. Traditional methods for synthesizing flavones often involve hazardous solvents, harsh reaction conditions, and the production of unwanted by-products. In contrast, modern approaches focus on efficiency, safety, and sustainability.

A notable advancement in the eco-friendly synthesis of 3-methylflavones utilizes microwave-assisted organic synthesis. jchr.orgjchr.org This method avoids the use of toxic organic solvents and significantly reduces reaction times. jchr.org The synthesis involves the reaction of 2-hydroxydibenzoylmethane with iodomethane in the presence of potassium carbonate. jchr.orgjchr.org This initial step is performed under microwave irradiation for a very short duration, typically around 30 seconds, followed by a reaction with phosphorus pentoxide to facilitate the cyclization that forms the flavone core. jchr.org

This protocol is highlighted as being highly efficient and environmentally friendly. jchr.org The key advantages of this approach include:

Avoidance of Hazardous Solvents: The reaction is carried out without the need for toxic organic solvents, which are a major source of chemical waste. jchr.org

Reduced Reaction Time: Microwave irradiation dramatically shortens the time required for the reaction to complete compared to conventional heating methods. jchr.org

Higher Yields: The method is reported to produce high yields of the desired 3-methylflavone product. jchr.org

Energy Efficiency: The use of grinding techniques and microwave heating is more energy-efficient than traditional refluxing. jchr.org

Waste Reduction: The process is clean, mild, and avoids the formation of significant by-products, aligning with the green chemistry principle of atom economy. jchr.org

Table 1: Key Features of a Green Synthesis Method for this compound

Feature Description Reference
Primary Reactants 2-Hydroxydibenzoylmethane, Iodomethane, Potassium Carbonate jchr.orgjchr.org
Key Reagent Phosphorus Pentoxide (for cyclization) jchr.org
Energy Source Microwave Irradiation jchr.orgjchr.org

| Core Principles | Avoidance of toxic organic solvents, reduced reaction time, high efficiency | jchr.org |

Synthesis of Deuterated this compound Derivatives for Research Applications

The synthesis of isotopically labeled compounds, particularly deuterated derivatives, is a powerful tool in chemical and biomedical research. researchgate.net Replacing hydrogen atoms with their heavier isotope, deuterium (B1214612), creates a molecule that is chemically similar but has a distinct mass. This property is invaluable for a variety of analytical and mechanistic studies.

For the flavone class of compounds, deuterated analogues serve critical research functions. A specific example is 3-Methylflavone-8-carboxylic acid-[d5] , a deuterated derivative of a 3-methylflavone analogue. The incorporation of five deuterium atoms provides a unique mass signature that facilitates its use in several research applications.

Key Research Applications of Deuterated this compound Derivatives:

Internal Standards for Quantitative Analysis: In mass spectrometry (MS), deuterated compounds are ideal internal standards. When measuring the concentration of a target analyte in a complex biological matrix, a known amount of the deuterated analogue is added to the sample. Its distinct mass allows it to be differentiated from the non-deuterated compound, enabling precise and reliable quantification by correcting for experimental variations during sample preparation and analysis.

Tracing Metabolic Pathways: Deuterium-labeled compounds are used to track the metabolic fate of molecules within living systems. After administering a deuterated flavone, researchers can identify its metabolites by searching for the deuterium-containing mass signature using techniques like MS or Nuclear Magnetic Resonance (NMR) spectroscopy. This allows for the elucidation of enzymatic pathways and transformation processes in the body.

Verification of Synthetic Pathways: In synthetic chemistry, deuterated standards are used to confirm the identity and purity of a newly synthesized compound. The unique mass of the labeled compound serves as an unambiguous identifier for comparison.

The synthesis of these deuterated molecules can be achieved through various methods, including multi-step synthesis starting from commercially available deuterated building blocks or through direct hydrogen-deuterium exchange reactions on the target molecule or an intermediate, often catalyzed by a metal. researchgate.netnih.gov

Table 2: Research Applications of Deuterated this compound Analogues

Deuterated Analogue Primary Application Methodological Principle Reference
3-Methylflavone-8-carboxylic acid-[d5] Internal Standard Mass Spectrometry (MS)
3-Methylflavone-8-carboxylic acid-[d5] Metabolic Tracer MS or NMR Spectroscopy

Table 3: Compound Names Mentioned in this Article

Compound Name
This compound
2-Hydroxydibenzoylmethane
Iodomethane
Potassium Carbonate
Phosphorus Pentoxide

Derivatives and Analogues of 3 Methylflavone in Academic Inquiry

Structure and Research Utility of 3-Methylflavone-8-carboxylic Acid (MFCA)

3-Methylflavone-8-carboxylic acid (MFCA) is a significant derivative of 3'-Methylflavone. It is characterized by a carboxylic acid group at the 8-position of the flavone (B191248) backbone and a methyl group at the 3-position. nih.gov This compound is recognized as the principal metabolite of the drug flavoxate. nih.gov

Structural Details of MFCA:

Property Value
IUPAC Name 3-methyl-4-oxo-2-phenylchromene-8-carboxylic acid
Molecular Formula C17H12O4
Molecular Weight 280.28 g/mol
CAS Number 3468-01-7

Data sourced from multiple references. nih.govchembk.com

In research, MFCA is noted for its activity as a phosphodiesterase (PDE) inhibitor. nih.gov This mechanism is believed to contribute to its observed effects on smooth muscle. Studies have indicated that MFCA can inhibit urinary bladder contractions, increase bladder capacity, and decrease micturition pressure in animal models. nih.gov While it does not show significant antispasmodic activity on isolated organs induced by various agents, its PDE inhibiting properties suggest a potential therapeutic role. nih.gov

Investigation of 3-Methylflavone-8-carboxylic Acid Glucuronide (MFCA Glucuronide)

3-Methylflavone-8-carboxylic acid glucuronide (MFCA glucuronide) is a primary metabolite of flavoxate, formed through the process of glucuronidation. This metabolic conversion involves the attachment of a glucuronic acid moiety to the carboxylic acid group of MFCA, a phase II metabolic reaction that increases the water solubility of the compound, facilitating its excretion.

Structural Information for MFCA Glucuronide:

Property Value
IUPAC Name (2S,3S,4S,5R,6S)-3,4,5-trihydroxy-6-(3-methyl-4-oxo-2-phenylchromene-8-carbonyl)oxyoxane-2-carboxylic acid
Molecular Formula C23H20O10
Molecular Weight 456.41 g/mol
CAS Number 60218-13-5

Data sourced from multiple references. scbt.comnih.govlgcstandards.com

Research into MFCA glucuronide has been important for understanding the pharmacokinetics of flavoxate. While MFCA itself exhibits pharmacological activity, its glucuronide conjugate is generally considered to have limited antispasmodic effects. However, some in vitro studies have suggested potential anti-inflammatory properties for MFCA glucuronide through the modulation of cytokine production. The synthesis of MFCA glucuronide for research purposes can be achieved through both enzymatic and chemical methods.

Exploration of Isotope-Labeled Derivatives (e.g., 3-Methylflavone-8-carboxylic Acid-[d5])

Isotope-labeled derivatives of this compound, such as 3-Methylflavone-8-carboxylic acid-[d5], are valuable tools in analytical and metabolic research. medchemexpress.eu In this specific derivative, five hydrogen atoms in the phenyl group are replaced with deuterium (B1214612), a stable isotope of hydrogen. medchemexpress.eu

The primary utility of these labeled compounds is in quantitative analysis, particularly in mass spectrometry-based methods. medchemexpress.eu The use of stable isotopes allows for the creation of internal standards that are chemically identical to the analyte but have a different mass. This is crucial for accurately measuring the concentration of the unlabeled compound in biological samples during pharmacokinetic and metabolic studies. The incorporation of deuterium can sometimes influence the metabolic profile and pharmacokinetics of a drug, a phenomenon known as the "deuterium effect," which is also a subject of research interest. medchemexpress.eu

Research into Other Methylflavone Isomers (e.g., 2'-Methylflavone, 4'-Methylflavone, 6-Methylflavone)

The position of the methyl group on the flavone structure significantly influences the compound's properties and biological activities. Isomers are molecules that share the same molecular formula but have a different arrangement of atoms. numberanalytics.com Research has explored various methylflavone isomers beyond the 3'-position.

For instance, studies have investigated C-methylated flavonoids, which are relatively rare. researchgate.net The investigation of different isomers helps in understanding structure-activity relationships. For example, the placement of methyl and other functional groups can affect the molecule's interaction with biological targets. researchgate.nethmdb.ca

Synthesis and Research of Polymethoxylated 3-Styrylflavones and Related Derivatives

Researchers have synthesized and investigated novel derivatives of this compound, including polymethoxylated 3-styrylflavones. iiarjournals.org The synthesis of these compounds often involves the Wittig reaction, where polymethoxylated 3-(bromomethyl)flavones are reacted with various benzaldehyde (B42025) derivatives. iiarjournals.orgiiarjournals.org The C3-methyl group of 3-methylflavone is a key reactive site that can be halogenated, providing a synthetic handle for creating new carbon-carbon bonds. iiarjournals.orgiiarjournals.org

A study on a series of polymethoxylated 3-styrylflavones revealed that the introduction of a styryl substituent at the C3 position of 3-methylflavone can increase its antiproliferative activity against certain cancer cell lines. iiarjournals.org Specifically, compounds like 2',3',4'-trimethoxy-3-(E)-styrylflavone and 2',3',3''',4',4''',5'''-hexamethoxy-3-(E)-styrylflavone showed notable antiproliferative effects. iiarjournals.orgiiarjournals.org Structure-activity relationship studies indicated that the substitution pattern of the methoxy (B1213986) groups on the B-ring and the styryl moiety significantly impacts the biological activity. iiarjournals.org

Further research has explored the synthesis of other related derivatives, such as flavonoid glycosides with a triazole moiety, to investigate their potential applications. mdpi.com These synthetic efforts highlight the versatility of the flavone scaffold in medicinal chemistry for the development of new compounds with potential therapeutic properties. iiarjournals.orgresearchgate.net

Advanced Analytical Methodologies for 3 Methylflavone Research

Chromatographic Techniques for Purity and Identity Confirmation in Research (e.g., HPLC)

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of 3'-Methylflavone and its derivatives, offering high resolution and sensitivity for both purity assessment and identity confirmation. torontech.comphenomenex.com The versatility of HPLC allows for its application in various stages of research, from the analysis of synthetic reaction mixtures to the quantification of metabolites in biological samples. torontech.com

A typical HPLC method for the analysis of flavones involves a reversed-phase column, often a C18 or a cyano (CN) column, which separates compounds based on their hydrophobicity. elementlabsolutions.com For instance, the determination of 3-methylflavone-8-carboxylic acid, a key metabolite, has been successfully achieved using a CN column. nih.gov The mobile phase, a critical component in HPLC, typically consists of a mixture of an aqueous component (like water or a buffer such as ammonium (B1175870) acetate) and an organic solvent (commonly acetonitrile (B52724) or methanol). phenomenex.comelementlabsolutions.comnih.gov The polarity and composition of the mobile phase can be kept constant (isocratic elution) or varied over time (gradient elution) to achieve optimal separation of the target analyte from other components in the mixture. elementlabsolutions.com

The purity of the solvents used in the mobile phase is of paramount importance, as impurities can introduce baseline noise and ghost peaks, ultimately affecting the sensitivity and accuracy of the analysis. phenomenex.comelementlabsolutions.com Detection is most commonly performed using a UV-Vis detector, as flavonoids exhibit strong absorbance in the UV region. torontech.com For 3-methylflavone-8-carboxylic acid, quantification has been achieved with UV detection at 220 nm. nih.gov The identity of this compound in a sample is confirmed by comparing its retention time with that of a pure reference standard analyzed under the same chromatographic conditions. torontech.com

Table 1: Example HPLC Parameters for Flavonoid Analysis

ParameterSpecificationPurpose
Column Reversed-phase C18 or CNSeparation based on hydrophobicity
Mobile Phase Acetonitrile/Water or Methanol/Water mixture, often with a bufferElution of the analyte from the column
Detection UV-Vis Detector (e.g., at 220 nm)Quantification and detection of the analyte
Flow Rate e.g., 1.5 ml/minControls the speed of the separation
Temperature Controlled, e.g., ambient or elevatedAffects separation efficiency and backpressure

Spectroscopic Characterization for Structural Elucidation (e.g., NMR, MS for metabolite identification)

The unambiguous structural elucidation of this compound and its metabolites relies heavily on a combination of spectroscopic techniques, primarily Nuclear Magnetic Resonance (NMR) spectroscopy and Mass Spectrometry (MS). semanticscholar.orgsciopen.com

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. researchgate.netlehigh.edu One-dimensional (1D) NMR experiments, such as ¹H NMR and ¹³C NMR, reveal the chemical environment of each proton and carbon atom, respectively. Two-dimensional (2D) NMR experiments, including COSY (Correlation Spectroscopy) and HMBC (Heteronuclear Multiple Bond Correlation), are instrumental in establishing the connectivity between atoms within the molecule, which is crucial for the complete and accurate assignment of all NMR signals. researchgate.net For instance, the ¹H NMR spectrum of a this compound derivative would show characteristic signals for the aromatic protons on the A and B rings, as well as a distinct signal for the methyl group. semanticscholar.org

Mass Spectrometry is a powerful tool for determining the molecular weight of a compound and for obtaining structural information through fragmentation analysis. semanticscholar.orgekb.eg When coupled with a separation technique like liquid chromatography (LC-MS), it becomes an indispensable method for identifying metabolites in complex biological matrices. ekb.egmdpi.com In LC-MS analysis, the sample is first separated by the LC system, and the eluting compounds are then ionized and introduced into the mass spectrometer. mdpi.com The resulting mass spectrum shows the mass-to-charge ratio (m/z) of the parent ion, which corresponds to the molecular weight of the analyte. lehigh.edu Further fragmentation of this parent ion (tandem mass spectrometry or MS/MS) produces a characteristic pattern of fragment ions that can be used to elucidate the structure of the molecule and identify metabolites. semanticscholar.org

Table 2: Spectroscopic Data for Flavonoid Characterization

TechniqueInformation ProvidedApplication in this compound Research
¹H NMR Chemical shift and coupling constants of protonsIdentifies the number and environment of hydrogen atoms
¹³C NMR Chemical shift of carbon atomsIdentifies the number and type of carbon atoms
2D NMR (COSY, HMBC) Correlation between protons and carbonsEstablishes the molecular structure and connectivity
Mass Spectrometry (MS) Molecular weight and fragmentation patternsDetermines the elemental composition and aids in structural elucidation of metabolites

Application of Isotopic Labeling for Quantitative Analysis in Biological Research Matrices

Quantitative analysis of this compound and its metabolites in complex biological matrices such as plasma or urine is often challenged by matrix effects, which can suppress or enhance the analyte signal in mass spectrometry. chromatographyonline.comresearchgate.net Isotopic labeling is a powerful strategy to overcome these challenges and achieve accurate and precise quantification. chromatographyonline.com

This approach involves the use of a stable isotope-labeled internal standard (SIL-IS), which is a version of the analyte of interest where one or more atoms have been replaced with a heavier isotope (e.g., deuterium (B1214612) (²H or D), carbon-13 (¹³C), or nitrogen-15 (B135050) (¹⁵N)). omu.edu.tr For example, 3-Methylflavone-8-carboxylic Acid-[d5] is a deuterated analog of a 3-methylflavone metabolite.

The SIL-IS is chemically identical to the analyte and therefore exhibits the same behavior during sample preparation, chromatography, and ionization in the mass spectrometer. chromatographyonline.comomu.edu.tr A known amount of the SIL-IS is added to the biological sample before any processing steps. omu.edu.tr Because the SIL-IS and the analyte co-elute and experience the same matrix effects, any signal variation is canceled out when the ratio of the analyte signal to the SIL-IS signal is measured. chromatographyonline.com This allows for highly accurate quantification of the analyte, even in the presence of significant matrix interference. Chemical isotope labeling, where a labeling reagent is used to introduce an isotopic tag, can also be employed to improve sensitivity and quantification accuracy in LC-MS analysis. explorationpub.com

Table 3: Principles of Isotopic Labeling for Quantitative Analysis

PrincipleDescriptionAdvantage in this compound Research
Internal Standard A known amount of a stable isotope-labeled analog of the analyte is added to the sample. omu.edu.trCorrects for sample loss during preparation and instrumental variability.
Co-elution The labeled standard and the analyte have nearly identical chromatographic retention times. chromatographyonline.comEnsures both experience the same matrix effects at the same time.
Mass Difference The labeled standard is differentiated from the analyte by its higher mass in the mass spectrometer. Allows for simultaneous detection and quantification of both the analyte and the standard.
Ratio Measurement Quantification is based on the ratio of the signal from the analyte to the signal from the internal standard. omu.edu.trMinimizes the impact of ionization suppression or enhancement, leading to high accuracy and precision. chromatographyonline.com

Pharmacological and Mechanistic Research of 3 Methylflavone and Its Derivatives

Investigation of Anti-inflammatory Mechanisms in Cellular Models

The anti-inflammatory potential of 3'-methylflavone has been explored in cellular models, particularly in murine macrophage cell lines like RAW 264.7. mdpi.com These cells are a standard in vitro model for studying inflammation because they respond to stimulants like lipopolysaccharide (LPS) by producing key inflammatory mediators. nih.govresearchgate.net Research has demonstrated that this compound is among the most potent methyl derivatives of flavone (B191248) in terms of anti-inflammatory activity. mdpi.comupwr.edu.pl

Modulation of Nitric Oxide Production in Macrophage Cell Lines

During an inflammatory response, macrophages activated by stimuli such as LPS produce significant amounts of nitric oxide (NO). nih.govnih.gov This production is mediated by the enzyme inducible nitric oxide synthase (iNOS). nih.govnih.gov Studies investigating the effects of various methylflavones on LPS-stimulated RAW 264.7 macrophages have shown that this compound can inhibit the production of nitric oxide. mdpi.comupwr.edu.pl This inhibitory effect is a key indicator of its anti-inflammatory properties. The mechanism by which many flavonoids reduce NO levels involves the downregulation of iNOS enzyme expression rather than direct inhibition of the enzyme's activity. nih.gov

Influence on Pro-inflammatory Cytokine Production

A hallmark of the inflammatory process is the release of pro-inflammatory cytokines by immune cells. nih.gov Research has shown that this compound significantly inhibits the production of several key pro-inflammatory cytokines in LPS-stimulated macrophages. mdpi.com Among tested methyl derivatives of flavone, this compound and 2'-methylflavone were the strongest inhibitors of cytokine production. mdpi.comupwr.edu.pl

Specifically, this compound demonstrated a potent inhibitory effect on the production of Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α). mdpi.com At a concentration of 20 µM, this compound showed significant activity in reducing IL-1β. mdpi.com Its effect on TNF-α production was comparable to that of the parent flavone compound. mdpi.com

Table 1: Effect of this compound on Pro-inflammatory Cytokine Production

Summary of research findings on the inhibitory effects of this compound on various cytokines in LPS-stimulated RAW 264.7 macrophage cells.

CytokineObserved EffectReference
IL-1αStrongly inhibited mdpi.com
IL-1βSignificantly inhibited, particularly at 20 µM concentration mdpi.com
IL-6Strongly inhibited mdpi.com
TNF-αSignificantly inhibited; activity comparable to parent flavone mdpi.com

Reduction of Oxidative Stress Markers

Oxidative stress occurs from an imbalance between the production of reactive oxygen species (ROS) and the ability of a biological system to neutralize these reactive intermediates. wikipedia.org This stress can damage cellular components, including lipids, proteins, and DNA. wikipedia.orgfrontiersin.org In the context of inflammation, activated macrophages generate ROS. upwr.edu.pl

Studies on this compound have utilized the chemiluminescence method to detect ROS in LPS-stimulated RAW 264.7 cells. mdpi.comupwr.edu.pl The results indicate that this compound is capable of inhibiting this chemiluminescence, suggesting a reduction in ROS levels and thereby a decrease in oxidative stress markers. mdpi.com This activity highlights the compound's role in mitigating the oxidative damage associated with inflammatory conditions. mdpi.comupwr.edu.pl

Inhibition of Inflammatory Pathways

The anti-inflammatory effects of flavones are often attributed to their ability to modulate key intracellular signaling pathways that regulate the expression of inflammatory mediators. mdpi.commdpi.com Flavones can impinge on critical pathways such as Nuclear Factor-kappa B (NF-κB), Mitogen-activated protein kinase (MAPK), and Signal Transducer and Activator of Transcription (STAT) to restore immune balance. mdpi.commdpi.com

The NF-κB pathway is a crucial regulator of genes involved in inflammation. mdpi.com Flavonoids can inhibit this pathway, preventing the transcription of pro-inflammatory genes that code for cytokines and enzymes like iNOS. mdpi.comnih.gov Similarly, the MAPK signaling cascade is involved in the production of inflammatory cytokines, and its inhibition by flavonols has been shown to suppress inflammatory responses. nih.gov The observed anti-inflammatory activities of this compound, such as the reduction of NO and pro-inflammatory cytokines, are consistent with the inhibition of these major inflammatory pathways. mdpi.com

Exploration of Antioxidant Properties and Cellular Protection Mechanisms

Beyond their role in modulating inflammatory pathways, flavonoids are recognized for their antioxidant properties, which contribute to cellular protection. researchgate.netnih.gov Methylation of flavonoids can enhance their metabolic stability and interaction with biological membranes, potentially improving their bioavailability and protective effects. mdpi.comnih.gov

DPPH Radical Scavenging Activity

The 2,2-diphenyl-1-picrylhydrazyl (DPPH) assay is a common and established method for evaluating the antioxidant capacity of compounds. researchgate.netuniv.kiev.uamdpi.com It measures the ability of a substance to act as a free radical scavenger or hydrogen donor. univ.kiev.ua When the stable DPPH radical reacts with an antioxidant, it is reduced, leading to a color change from purple to yellow, which can be measured spectrophotometrically. univ.kiev.uamdpi.com

Research into synthetic 3-methylflavones with various substitutions on their A and B rings has demonstrated their potential as antioxidants. mdpi.comresearchgate.net In one study, five of the tested 3-methylflavone derivatives exhibited significant DPPH radical scavenging activity, with IC50 values (the concentration required to scavenge 50% of DPPH radicals) below 100 μg/ml. researchgate.netresearchgate.net

Table 2: DPPH Radical Scavenging Activity of this compound Derivatives

Summary of findings from a study evaluating the antioxidant potential of various synthetic 3-methylflavones.

Compound ClassAssayFindingReference
Substituted 3-methylflavonesDPPH Radical ScavengingFive tested compounds showed IC50 values below 100 μg/ml. researchgate.netresearchgate.net

Studies on Antiproliferative Activity in Leukemic Cell Lines

The potential of this compound and its derivatives as anticancer agents has been a subject of scientific inquiry, with a particular focus on their effects on leukemic cells. Research in this area has sought to understand how these compounds inhibit the growth of cancer cells and the structural features that contribute to their potency.

Evaluation in HL60 Cells

The human promyelocytic leukemia cell line, HL60, has been utilized as a model system to evaluate the antiproliferative activity of a series of synthesized 3-methylflavones. nih.gov In one study, the introduction of a methyl group at the C3 position of the flavone structure was generally found to result in a lower antiproliferative activity compared to the parent flavone. nih.gov Despite this general trend, some derivatives of 3-methylflavone demonstrated notable activity.

Among the synthesized compounds, 3,3'-dimethylflavone was identified as the most potent, exhibiting an IC50 value of 76 μM. nih.gov Following this, 3',4',5'-trimethoxy-3-methylflavone also showed significant activity with an IC50 of 87 μM. nih.gov These findings suggest that while the C3-methyl group may decrease activity, substitutions on the B-ring can modulate the antiproliferative effects. nih.gov The 3-methylflavone structure is considered a promising scaffold for the design of new anticancer drugs, in part because the C3-methyl group provides a reactive site for further molecular modifications. nih.gov

Table 1: Antiproliferative Activity of this compound Derivatives in HL60 Cells

Compound Substituents IC50 (μM)
3,3'-dimethylflavone 3-CH3, 3'-CH3 76
3',4',5'-trimethoxy-3-methylflavone 3-CH3, 3',4',5'-(OCH3)3 87

Impact of Substituent Introduction on Antiproliferative Potency

The introduction of various substituents on the this compound scaffold has a clear impact on its antiproliferative potency. The presence of a 3'-methoxyl group has been highlighted as an important factor for the antiproliferative activity of polymethoxyflavones in HL60 cells. nih.govuitm.edu.my

Further studies on related flavone derivatives have shown that the introduction of a 3-styryl substituent in 3-methylflavone can increase antiproliferative activity. nih.govnih.gov For instance, 2',3',4'-trimethoxy-3-(E)-styrylflavone demonstrated potent activity with an IC50 of 68 μM. nih.govnih.gov This suggests that extending the structure at the 3-position can enhance the compound's ability to inhibit the proliferation of leukemic cells. The structure-activity relationship studies indicate that the substitution pattern on the B-ring is a critical determinant of the biological activity of these compounds. nih.gov

Enzymatic Inhibition Studies

While direct studies on the enzymatic inhibition of this compound are limited in the available literature, research on structurally similar flavonoids provides insights into potential mechanisms of action. Flavonoids are known to interact with a variety of enzymes, and their inhibitory effects can contribute to their pharmacological activities.

Phosphoric Diester Hydrolase Enzyme Inhibition

Phosphoric diester hydrolases, also known as phosphodiesterases (PDEs), are a class of enzymes that break down phosphodiester bonds, such as those in cyclic adenosine (B11128) monophosphate (cAMP) and cyclic guanosine (B1672433) monophosphate (cGMP). patsnap.com Inhibition of these enzymes can lead to increased intracellular levels of these second messengers, which are involved in a wide range of cellular processes. patsnap.com While specific studies on this compound are not prevalent, other flavonoids have been shown to inhibit these enzymes. For example, isoflavones have been found to inhibit several cyclic nucleotide phosphodiesterase isozymes. nih.gov The inhibitory activity is dependent on the specific hydroxylation patterns on the isoflavone (B191592) structure. nih.gov

Phosphodiesterase Inhibition

Expanding on the above, various flavone derivatives have been investigated as phosphodiesterase inhibitors. For instance, 3-O-methylquercetin, a flavonoid with a similar methyl substitution, has been shown to selectively inhibit phosphodiesterase subtype 3 (PDE3). nih.gov PDE inhibitors are used in the treatment of various conditions, including heart failure and inflammatory diseases. wikipedia.org The ability of flavonoids to act as PDE inhibitors suggests a potential mechanism for their therapeutic effects. The methoxyl group at the 3-position appears to play a role in the selectivity and stability of the interaction with the enzyme's binding pocket. uitm.edu.my

Receptor Interaction and Modulation Research

The interaction of flavonoids with cellular receptors is another important area of research for understanding their biological effects. Direct research on the receptor interactions of this compound is not extensively covered in the provided sources. However, studies on other flavone derivatives offer a framework for potential receptor-mediated activities.

Research on various flavone derivatives has indicated that they can bind to several types of receptors. For example, some polymethoxylated flavones have shown affinity for adenosine receptors, with the substitution pattern on the flavone nucleus influencing binding and selectivity. nih.gov Additionally, molecular docking studies have been performed on 3-methoxy flavone derivatives to investigate their interaction with the binding pockets of the human estrogen receptor alpha (ER-α) and the epidermal growth factor receptor (EGFR). nih.gov These computational studies help in understanding the potential binding modes and interactions at a molecular level. Other research has shown that flavone derivatives can interact with the benzodiazepine (B76468) binding site of the GABAA receptor. researchgate.net These examples from the broader class of flavones suggest that this compound could potentially interact with various cellular receptors, thereby modulating their activity, though specific research is needed to confirm this.

Modulation of GABA(A) Receptor Function

Flavonoids, the structural class to which this compound belongs, have been a subject of significant interest for their ability to modulate the function of γ-aminobutyric acid-A (GABA(A)) receptors. nih.govresearchgate.net These receptors are ligand-gated ion channels that play a crucial role in mediating inhibitory neurotransmission in the central nervous system. nih.gov The modulation of GABA(A) receptors by various compounds is a key mechanism for anxiolytic, sedative, and anticonvulsant activities. nih.gov

GABA(A) receptors are pentameric structures composed of different subunits, and they possess multiple allosteric binding sites that are distinct from the GABA binding site itself. nih.govwikipedia.org Many clinically important drugs, including benzodiazepines and barbiturates, exert their effects by binding to these allosteric sites. researchgate.net Research into flavonoids has revealed that they can also act as positive allosteric modulators of GABA(A) receptors, enhancing the effect of GABA. wikipedia.org This potentiation occurs when the modulator binds to an allosteric site, causing a conformational change that increases the receptor's affinity for GABA or the efficiency of channel opening. wikipedia.org

A noteworthy aspect of flavonoid interaction with GABA(A) receptors is the existence of flumazenil-insensitive modulation. nih.govresearchgate.netnih.gov Flumazenil (B1672878) is a competitive antagonist at the benzodiazepine binding site. The fact that some flavonoids can modulate receptor function even in the presence of flumazenil suggests that they bind to a novel, distinct allosteric site. nih.govresearchgate.net For instance, the flavonoid 6-methoxyflavone (B191845) has been reported to be a flumazenil-insensitive allosteric modulator of human recombinant α1β2γ2L and α2β2γ2L GABA(A) receptors. researchgate.net This highlights the potential for flavonoids to serve as scaffolds for developing new therapeutic agents with unique GABAergic activity profiles. nih.govresearchgate.net

Table 1: Overview of Flavonoid Interaction with GABA(A) Receptors

Mechanism of ActionDescriptionKey Features
Positive Allosteric Modulation Enhances the effect of GABA by binding to a site distinct from the GABA active site. wikipedia.orgIncreases the frequency or duration of chloride channel opening, leading to hyperpolarization of the neuron. wikipedia.org
Flumazenil-Insensitive Binding Modulation of the GABA(A) receptor that is not blocked by the benzodiazepine antagonist flumazenil. nih.govresearchgate.netSuggests binding to a novel allosteric site, different from the classical benzodiazepine site. nih.gov
Subtype Selectivity Preferential modulation of specific GABA(A) receptor subunit combinations. nih.govresearchgate.netOffers the potential for developing drugs with more specific effects and fewer side effects. nih.gov
Direct Activation Some flavonoids may activate the GABA(A) receptor directly in the absence of GABA at higher concentrations. nih.govA less common mechanism, similar to the action of barbiturates at high doses. nih.gov

Agonist/Antagonist Interactions with 5-Hydroxytryptamine 2 (5-HT2) Receptors

The 5-hydroxytryptamine (serotonin) receptor family is a diverse group of G protein-coupled receptors (GPCRs) and one ligand-gated ion channel that mediate the effects of serotonin (B10506) throughout the central and peripheral nervous systems. targetmol.com Among these, the 5-HT2 receptor subfamily, particularly the 5-HT2A receptor, is a significant target for numerous therapeutic drugs, including atypical antipsychotics. nih.govwikipedia.org

The 5-HT2A receptor is primarily coupled to the Gαq/11 signal transduction pathway. wikipedia.org Upon activation by an agonist, the receptor initiates a cascade of intracellular events. The Gαq protein stimulates the enzyme phospholipase C (PLC), which in turn hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2) into two secondary messengers: inositol (B14025) triphosphate (IP3) and diacylglycerol (DAG). wikipedia.org IP3 diffuses into the cytoplasm and binds to receptors on the endoplasmic reticulum, triggering the release of stored calcium ions (Ca2+). youtube.com Simultaneously, DAG and the increased intracellular Ca2+ activate protein kinase C (PKC). wikipedia.org This signaling pathway is crucial for regulating neuronal excitability and various physiological processes. nih.gov

While direct studies on this compound's interaction with 5-HT2 receptors are not extensively documented, the flavonoid scaffold is known to interact with various protein kinases and signaling pathways. The interaction of any ligand with the 5-HT2A receptor can be complex, as different ligands can exhibit "functional selectivity," meaning they can preferentially activate certain downstream signaling pathways over others. wikipedia.org This can result in a wide spectrum of pharmacological effects, ranging from agonism (receptor activation) to antagonism (receptor blockade) or inverse agonism (receptor inactivation). targetmol.com Antagonists for the 5-HT2A receptor, such as volinanserin (B1684034) and nelotanserin, have been developed for various therapeutic applications. targetmol.com

Table 2: The 5-HT2A Receptor Signaling Cascade

ComponentRole in the PathwayConsequence of Activation
5-HT2A Receptor G protein-coupled receptor (GPCR) that binds serotonin. wikipedia.orgConformational change and activation of Gαq protein. wikipedia.org
Gαq/11 Protein Heterotrimeric G protein that transduces the signal from the receptor. wikipedia.orgDissociates and activates Phospholipase C (PLC). wikipedia.org
Phospholipase C (PLC) An enzyme that cleaves PIP2. wikipedia.orgProduction of second messengers IP3 and DAG. wikipedia.org
Inositol Trisphosphate (IP3) Second messenger that binds to receptors on the endoplasmic reticulum. youtube.comRelease of intracellular calcium (Ca2+) stores. youtube.com
Diacylglycerol (DAG) Second messenger that remains in the cell membrane. wikipedia.orgActivation of Protein Kinase C (PKC). wikipedia.org
Protein Kinase C (PKC) A serine/threonine kinase.Phosphorylation of various downstream target proteins, leading to a cellular response.

Smooth Muscle Relaxation and Antispasmodic Mechanistic Studies (in vitro)

Research has indicated that derivatives of the 3-methylflavone structure possess smooth muscle relaxant properties. nih.gov Specifically, piperidinoethyl-3-methylflavone-8-carboxylate hydrochloride has been identified as a smooth-muscle relaxant. nih.gov In vitro studies are essential for elucidating the mechanisms behind such effects. These studies typically utilize isolated smooth muscle preparations, such as aortic rings or tracheal strips, to observe the direct effects of a compound on muscle tone. researchgate.netnih.gov

The contraction and relaxation of smooth muscle are tightly regulated by the concentration of intracellular calcium (Ca2+). nih.gov An increase in cytosolic Ca2+ leads to the activation of myosin light-chain kinase (MLCK), phosphorylation of myosin, and subsequent muscle contraction. Conversely, a decrease in intracellular Ca2+ or an increase in myosin light-chain phosphatase (MLCP) activity leads to relaxation. youtube.com

In vitro investigations into smooth muscle relaxants often explore several potential mechanisms:

Inhibition of Calcium Influx: Many relaxants work by blocking the influx of extracellular Ca2+ through voltage-gated or receptor-operated calcium channels. nih.govafricaresearchconnects.com This can be tested by observing the compound's effect on contractions induced by high-potassium solutions or specific receptor agonists like noradrenaline. nih.gov

Endothelium-Dependent Relaxation: The endothelium plays a critical role in regulating vascular tone by releasing signaling molecules like nitric oxide (NO). youtube.com NO diffuses into adjacent smooth muscle cells and activates guanylate cyclase, leading to an increase in cyclic guanosine monophosphate (cGMP). Elevated cGMP levels activate protein kinase G (PKG), which promotes relaxation through various downstream effects, including the reduction of intracellular Ca2+. youtube.com The endothelium-dependent nature of a compound's effect can be confirmed by comparing its relaxant activity in tissues with an intact versus a mechanically removed endothelium. nih.govafricaresearchconnects.com

Direct Action on Contractile Proteins: Some compounds may directly interfere with the contractile machinery within the smooth muscle cell, for example, by modulating the activity of MLCK or MLCP. youtube.com

Table 3: Common In Vitro Mechanisms of Smooth Muscle Relaxation

MechanismDescriptionKey Mediator(s)
Calcium Channel Blockade Inhibition of Ca2+ entry from the extracellular space into the smooth muscle cell. nih.govafricaresearchconnects.comL-type voltage-gated Ca2+ channels
Endothelium-Dependent Vasodilation Release of relaxing factors from endothelial cells that act on adjacent smooth muscle. nih.govNitric Oxide (NO), cGMP, Protein Kinase G (PKG)
Potassium Channel Opening Increased potassium efflux, leading to hyperpolarization of the cell membrane, which closes voltage-gated Ca2+ channels.K+ channels (e.g., KATP, BKCa)
Modulation of Intracellular Ca2+ Release Inhibition of Ca2+ release from intracellular stores like the sarcoplasmic reticulum.IP3 receptors

Investigation of Cellular and Molecular Targets and Signaling Pathways

Flavonoids are known to interact with a multitude of cellular and molecular targets, thereby modulating various signaling pathways that are fundamental to cell survival, proliferation, and apoptosis. nih.govmdpi.com The biological activities of these compounds are often attributed to their ability to influence the phosphorylation state of key proteins within these cascades, particularly protein kinases. nih.gov

Two of the most prominent signaling pathways affected by flavonoids are the Phosphoinositide 3-kinase (PI3K)/Akt pathway and the Mitogen-Activated Protein Kinase (MAPK) pathway. nih.govresearchgate.net

PI3K/Akt Pathway: This is a critical intracellular pro-survival signaling system. nih.gov Activation of this pathway generally promotes cell growth and survival while inhibiting apoptosis. Flavonoids have been shown to modulate this pathway, and its inhibition can lead to the cessation of cell survival signals and the promotion of programmed cell death. nih.govmdpi.com

MAPK Pathways: This is a family of protein kinases that transduce extracellular signals to intracellular responses, governing processes like cell differentiation, stress response, and apoptosis. nih.gov The MAPK family includes several key sub-pathways:

Extracellular signal-regulated kinases (ERK): Typically associated with cell proliferation and survival.

c-Jun N-terminal kinases (JNK): Often activated by cellular stress and can promote apoptosis.

p38 MAPKs: Also activated by cellular stress, such as inflammatory cytokines and osmotic shock, and are involved in inflammation and apoptosis. nih.gov

By interacting with kinases in these pathways, flavonoids can alter the expression of various genes and influence the balance between cell survival and death. nih.govmdpi.com For example, the modulation of these pathways can affect the activity of transcription factors and the expression of proteins involved in cell cycle regulation and apoptosis, such as those from the Bcl-2 family. mdpi.comresearchgate.net

Table 4: Key Signaling Pathways Potentially Targeted by Flavonoids

PathwayKey ComponentsPrimary Cellular Functions
PI3K/Akt Pathway PI3K, Akt (Protein Kinase B), mTORCell survival, growth, proliferation, metabolism. nih.govmdpi.com
MAPK/ERK Pathway Ras, Raf, MEK, ERKProliferation, differentiation, survival. researchgate.net
MAPK/JNK Pathway JNK, c-JunApoptosis, inflammation, stress response. researchgate.net
MAPK/p38 Pathway p38, various transcription factorsInflammation, apoptosis, cell cycle arrest, stress response. nih.gov
Wnt/β-catenin Pathway Wnt, Frizzled, GSK3β, β-cateninCell proliferation, migration, differentiation. mdpi.com

Metabolic Studies and Pharmacokinetic Research Insights in Vitro and Theoretical

Tracking Biochemical Transformations in Living Systems using Labeled Compounds

The elucidation of metabolic pathways is fundamental to understanding the pharmacokinetic profile of a compound. Isotopic labeling is a powerful technique used to trace the biochemical transformations of molecules within biological systems. mdpi.comchempep.com By replacing an atom with its stable isotope (e.g., replacing hydrogen ¹H with deuterium (B1214612) ²H, or carbon ¹²C with ¹³C), the compound becomes a detectable probe that can be monitored using analytical methods like mass spectrometry (MS) and nuclear magnetic resonance (NMR) spectroscopy. nih.govmedchemexpress.com This allows researchers to distinguish the administered compound and its subsequent metabolites from endogenous molecules. mdpi.com

While specific studies on labeled 3'-Methylflavone are not extensively detailed in the public literature, the methodology is well-established for the broader class of flavones. For instance, the deuterated analogue of 3-methylflavone-8-carboxylic acid, a primary metabolite of the drug Flavoxate, is used as an internal standard in quantitative analysis and to track metabolic transformations. The use of 3-methylflavone-8-carboxylic acid-[d5] in metabolic studies involves introducing it into a biological system, such as a liver S9 fraction or an in vivo model. The deuterium atoms act as stable markers, enabling researchers to follow the metabolic fate of the molecule by identifying the deuterated metabolites through MS or NMR. This process reveals the enzymatic pathways involved in its transformation.

This same principle is directly applicable to investigating the metabolism of this compound. By synthesizing a labeled version, researchers could precisely track its absorption, distribution, metabolism, and excretion (ADME) profile, identifying key metabolites and the enzymes responsible for their formation.

Role of Deuteration in Metabolic Fate and Enzyme Activity Studies

Deuteration, the selective replacement of hydrogen with its stable isotope deuterium, is a key strategy in medicinal chemistry to modify a drug's metabolic profile. gabarx.cominformaticsjournals.co.in The foundational principle behind this approach is the kinetic isotope effect (KIE). The bond between carbon and deuterium (C-D) is stronger than the carbon-hydrogen (C-H) bond. informaticsjournals.co.in Consequently, breaking a C-D bond requires more energy, leading to a slower reaction rate when this bond cleavage is the rate-limiting step in a metabolic process, such as oxidation by cytochrome P450 (CYP) enzymes. gabarx.comjuniperpublishers.com

Selectively deuterating a compound like this compound at positions susceptible to metabolic oxidation can confer several potential pharmacokinetic advantages:

Increased Metabolic Stability : By slowing the rate of metabolism, deuteration can decrease the systemic clearance of a compound. juniperpublishers.com

Extended Half-Life : Reduced clearance leads to a longer biological half-life, potentially allowing for less frequent administration in a therapeutic context. juniperpublishers.comresearchgate.net

Metabolic Shunting : Deuteration can alter the primary metabolic pathway. If a drug is metabolized through multiple competing pathways, slowing down one (e.g., one that produces a toxic metabolite) can redirect or "shunt" the metabolism towards other, potentially safer, pathways. gabarx.comresearchgate.net

Increased Bioavailability : For orally administered compounds, slowing down first-pass metabolism in the gut wall and liver can result in a higher concentration of the parent drug reaching systemic circulation. researchgate.net

In vitro studies using human liver microsomes on deuterated analogues of various compounds have confirmed a resultant increase in metabolic half-life. juniperpublishers.com For example, replacing a methyl group (CH₃) with a deuterated methyl group (CD₃) has been shown to improve metabolic stability and exposure in both in vitro and in vivo models for other compounds. juniperpublishers.com Therefore, theoretical and in vitro studies suggest that deuterating the 3'-methyl group of this compound could significantly enhance its metabolic stability by slowing its rate of O-demethylation by CYP enzymes.

Table 1: Potential Pharmacokinetic Effects of Deuteration on a Flavonoid like this compound (Theoretical)
Pharmacokinetic ParameterEffect of DeuterationUnderlying MechanismReference
Metabolic ClearanceDecreaseKinetic Isotope Effect (KIE) slows enzyme-mediated bond cleavage (e.g., by CYPs). gabarx.comjuniperpublishers.com
Biological Half-life (t½)IncreaseReduced rate of metabolic clearance leads to longer persistence in the body. researchgate.net
Oral BioavailabilityIncreaseDecreased first-pass metabolism in the liver and intestinal wall. researchgate.net
Metabolite ProfileAlteration ("Shunting")Slowing one metabolic pathway may increase flux through alternative pathways. gabarx.com

Impact of Methylation on Metabolic Stability and Membrane Transport (theoretical/in vitro)

The presence and position of a methyl group on the flavone (B191248) scaffold significantly influence its pharmacokinetic properties, particularly metabolic stability and membrane transport. nih.govmdpi.com Flavonoids that possess free hydroxyl (-OH) groups are highly susceptible to extensive and rapid phase II metabolism. acs.org In the intestinal-hepatic barrier, these hydroxyl groups are readily conjugated with glucuronic acid (glucuronidation) or sulfate (B86663) groups (sulfation), leading to the formation of highly polar metabolites that are quickly eliminated, resulting in very low oral bioavailability. nih.govacs.org

The methylation of these hydroxyl groups, as seen in this compound (compared to a hypothetical 3'-hydroxyflavone), serves as a "methyl cap." nih.gov This structural modification has two primary benefits:

Increased Metabolic Stability : By blocking the hydroxyl group, methylation prevents the compound from being a substrate for the highly efficient UGT (UDP-glucuronosyltransferase) and SULT (sulfotransferase) conjugation enzymes. mdpi.com This forces the metabolism to proceed through alternative, generally slower, pathways such as oxidation mediated by cytochrome P450 enzymes. nih.gov Studies using human liver S9 fractions have demonstrated that methyl capping of free hydroxyl groups on flavones dramatically increases their metabolic stability. nih.govacs.org

Improved Membrane Transport : Methylation increases the lipophilicity of the flavone. This enhanced lipid-solubility facilitates better transport across biological membranes, including the intestinal epithelium. mdpi.comresearchgate.net In vitro experiments using Caco-2 cell monolayers, a standard model for human intestinal absorption, have shown that methylated flavones have considerably higher permeability compared to their unmethylated counterparts. nih.govacs.org This improved transport is likely related to both the increased lipophilicity and the greater metabolic stability of the methylated compounds within the intestinal cells. mdpi.com

Table 2: Comparative Permeability of Unmethylated vs. Methylated Flavones in Caco-2 Cell Monolayer Model (In Vitro)
Compound TypeRelative PermeabilityPrimary Metabolic PathwayReference
Unmethylated Flavones (with free -OH)LowPhase II Conjugation (Sulfation, Glucuronidation) nih.govmdpi.com
Methylated Flavones (e.g., this compound)HighPhase I Oxidation (CYP-mediated) nih.govmdpi.com

Structure Activity Relationship Sar Investigations of 3 Methylflavone Analogues

Correlating Structural Modifications with Anti-inflammatory Activity

The anti-inflammatory potential of 3'-methylflavone and its analogues is closely tied to their chemical structure. Studies have shown that the position of the methyl group on the flavone (B191248) backbone significantly influences this activity.

In a study evaluating various methylflavones, 2'-methylflavone and this compound demonstrated the most potent anti-inflammatory effects among the tested derivatives in lipopolysaccharide (LPS)-stimulated RAW 264.7 macrophage cells. mdpi.comresearchgate.netresearcher.life These compounds were effective in inhibiting the production of nitric oxide (NO), a key inflammatory mediator. mdpi.comresearchgate.net Furthermore, 2'-methylflavone and this compound were found to most strongly inhibit the production of pro-inflammatory cytokines, including Interleukin-1α (IL-1α), Interleukin-1β (IL-1β), Interleukin-6 (IL-6), and Tumor Necrosis Factor-α (TNF-α), by the stimulated macrophages. mdpi.com The anti-inflammatory activity of some methyl derivatives of flavanone (B1672756), such as 2'-methylflavanone and 3'-methylflavanone, has also been noted, with these compounds showing the strongest anti-inflammatory effects among the tested flavanone derivatives. mdpi.com

The presence and position of other substituents, such as hydroxyl and methoxy (B1213986) groups, also play a crucial role. For instance, the presence of hydroxyl groups at the C3' and C4' positions on the B-ring, as well as a double bond between C2 and C3, have been shown to promote anti-inflammatory activity. nih.gov Conversely, hydroxyl groups at the C8 and C5' positions and a methoxy group at the C4' position can decrease this activity. nih.gov Research on flavones has indicated that methylation at the A-ring may have a positive impact on anti-inflammatory effects, while the substitution of a methoxy group with other groups in the B-ring, and the presence of a hydroxyl group in the A-ring, may reduce this activity. mdpi.com

The following table summarizes the anti-inflammatory activity of selected this compound analogues and related compounds.

CompoundCell LineKey Findings
This compound RAW 264.7Strong inhibition of NO and pro-inflammatory cytokine (IL-1α, IL-1β, IL-6, TNF-α) production. mdpi.comresearchgate.net
2'-Methylflavone RAW 264.7Strong inhibition of NO and pro-inflammatory cytokine (IL-1α, IL-1β, IL-6, TNF-α) production. mdpi.comresearchgate.net
4'-Methylflavone RAW 264.7Evaluated for anti-inflammatory effects. mdpi.comresearchgate.net
6-Methylflavone RAW 264.7Evaluated for anti-inflammatory effects. mdpi.comresearchgate.net
3',4'-Dihydroxyflavone RAW 264.7Effective inhibitor of LPS-induced nitric oxide with an IC50 value of 9.61 ± 1.36 μM. nih.gov
Luteolin RAW 264.7Effective inhibitor of LPS-induced nitric oxide with an IC50 value of 16.90 ± 0.74 μM. nih.gov

Analyzing Substituent Effects on Antioxidant Capacity

The antioxidant capacity of flavonoids is a key aspect of their biological activity and is significantly influenced by the nature and position of substituents on their core structure. The ability of flavonoids to scavenge free radicals is largely attributed to the presence of hydroxyl groups that can donate a hydrogen atom to stabilize the radical. nih.gov

Several structural features are considered critical for high antioxidant activity in flavonoids:

A hydroxyl group at the 3' and 4' positions of the B-ring. nih.gov

A conjugated double bond between carbons 2 and 3. nih.gov

An oxo group at the 4-position of the C-ring. nih.gov

A hydroxyl group at the 3-position of the C-ring and the 5-position of the A-ring. nih.gov

The introduction of a methyl group, as in this compound, can modulate this activity. While hydroxyl groups are paramount, other substituents like methoxy groups also play a role. For example, the antioxidant activity of phenolic acid molecules has been observed to increase with the number of methoxy groups. mdpi.com However, substances with a hydroxyl group generally exhibit more significant antioxidant capacity than those with a methoxy group. mendelnet.cz

Glycosylation, the attachment of a sugar moiety, generally reduces the antioxidant properties of flavonoids. nih.govresearchgate.netpurkh.com This is because the sugar group can interfere with the planarity of the molecule and substitute a key hydroxyl group, as seen with glycosylation at the 3-position. mdpi.com

The antioxidant potential of various this compound analogues can be evaluated using assays such as the 2,2-diphenyl-1-picrylhydrazyl (DPPH) radical scavenging assay. acs.orgtjnpr.org For instance, certain 3-methylflavones have shown DPPH radical scavenging activity with IC50 values below 100 μg/ml. researchgate.netresearchgate.net

The table below presents data on the antioxidant activity of various flavonoids, highlighting the influence of different substituents.

Compound/FeatureAssayKey Findings
3-Methylflavones DPPHSeveral derivatives exhibited radical scavenging activity with IC50 < 100 μg/ml. researchgate.netresearchgate.net
Flavonoids with 3',4'-OH GeneralThe ortho-catechol group in the B-ring is a determinant for high antioxidant capacity. researchgate.net
Glycosylated Flavonoids GeneralGlycosylation, particularly at the 3-position, generally decreases antioxidant capacity. nih.govmdpi.com
Hydroxylated vs. Methoxylated Phenolics GeneralHydroxyl groups contribute more significantly to antioxidant capacity than methoxy groups. mendelnet.cz

Delineating Structural Determinants for Antiproliferative Potency

The antiproliferative activity of this compound analogues against cancer cell lines is another area of intense SAR investigation. The position and nature of substituents on the flavone scaffold are critical in determining their potency.

The introduction of a methyl group at the C3 position of the flavone nucleus has been a subject of study. Research on a series of 3-methylflavones evaluated for their antiproliferative activity in leukemic HL60 cells revealed that while 3,3'-dimethylflavone was the most potent among the synthesized compounds with an IC50 of 76 μM, the addition of a C3-methyl group generally tended to decrease the biological activity compared to the parent flavone. nih.govresearcher.life This suggests that while specific substitutions can enhance activity, the one-carbon homologation at the C3 position may weaken the antiproliferative effects of flavones. nih.govresearcher.life

The substitution pattern of methoxy groups on the B-ring of flavones has a significant impact on their antiproliferative activity. Studies on polymethoxyflavones (PMFs) have shown that an increase in the number of methoxyl groups on the B-ring tends to decrease the antiproliferative activity against HL60 cells. iiarjournals.orgiiarjournals.org For example, the removal of one or two methoxyl groups from the B-ring of a compound with low activity (IC50 >400 μM) led to a significant increase in potency in the resulting compounds. iiarjournals.org

Conversely, the presence of a 3'-methoxyl group has been identified as important for activity. iiarjournals.org In one study, 7,3'-dimethoxyflavone (B191138) demonstrated the most potent activity among the synthetic PMFs tested. iiarjournals.org This highlights the complex interplay between the number and position of methoxy groups in determining the antiproliferative potential of these compounds. An increase in the number of methoxyl groups on the A-ring, however, was found to enhance the activity of PMFs. iiarjournals.orgiiarjournals.org

The table below summarizes the antiproliferative activity of selected this compound analogues and related polymethoxyflavones.

CompoundCell LineIC50 (μM)Key Findings
3,3'-Dimethylflavone HL6076Most potent among a series of synthesized 3-methylflavones. nih.gov
7,3'-Dimethoxyflavone HL60N/ADemonstrated the most potent activity among synthetic PMFs in one study. iiarjournals.org
Flavone with 3',4'-dimethoxyl group HL60>400Showed a noteworthy reduction in antiproliferative activity. iiarjournals.org

Structure-Affinity Relationships in Receptor Binding Studies

The biological effects of this compound and its analogues can be mediated through their interaction with specific protein targets, such as receptors and enzymes. SAR studies in this area aim to understand how structural features influence binding affinity and selectivity.

Flavonoids have been identified as ligands for various receptors, including GABAA receptors and adenosine (B11128) receptors. researchgate.netnih.gov For instance, a broad screening of phytochemicals showed that certain flavone and flavonol derivatives have a relatively high affinity for A3 adenosine receptors. nih.gov Further modifications of the flavone structure have been pursued to enhance selectivity for these receptors. nih.gov For example, 3,6-dichloro-2'-(isopropyloxy)-4'-methylflavone was found to be both potent and highly selective for human A3 receptors. nih.gov

In the context of GABAA receptors, synthetic flavonoids have been developed as potent ligands. tandfonline.com The introduction of electronegative substituents at the C6 and C3' positions of the flavone backbone has been shown to significantly increase binding affinities for the benzodiazepine (B76468) binding site on these receptors. tandfonline.com The synthetic flavonoid 3-hydroxy-2'-methoxy-6-methylflavone has been shown to potentiate GABA-induced currents at specific recombinant GABAA receptor subtypes. researchgate.net

Molecular docking studies have also been employed to predict the binding affinity of flavonoid analogues to their target receptors. For example, 4',7-dihydroxy-3'-methylflavone was identified as a potent lead compound with a strong binding affinity to several modeled receptors, including the 5-HT2A receptor. researchgate.net

The table below provides examples of this compound analogues and their interactions with specific receptors.

CompoundReceptor TargetBinding Affinity/ActivityKey Findings
3,6-Dichloro-2'-(isopropyloxy)-4'-methylflavone Human A3 Adenosine ReceptorKi = 0.56 μMPotent and highly selective antagonist. nih.gov
3-Hydroxy-2'-methoxy-6-methylflavone GABAA ReceptorsEC50 = 38-106 μMPotentiates GABA-induced currents at specific subtypes. researchgate.net
4',7-Dihydroxy-3'-methylflavone 5-HT2A ReceptorDocking Score = -9.1 kcal/molPredicted strong binding affinity. researchgate.net

Atropisomerism and its Implications for Biological Activity

Atropisomerism is a type of stereoisomerism that arises from restricted rotation around a single bond, leading to the existence of stable, separable conformers called atropisomers. sciencepublishinggroup.comresearchgate.net This phenomenon has been observed in certain flavonoids and can have significant implications for their biological activity, as different atropisomers may exhibit distinct pharmacological properties. researchgate.networldscientific.com

In the context of 3-methylflavones, atropisomerism has been highlighted as a remarkable phenomenon, even though the introduction of the C3-methyl group itself may weaken antiproliferative activity. nih.govresearcher.life The restricted rotation can be caused by steric hindrance between bulky substituents. researchgate.net While the energy barriers for rotation in some C-glycosyl flavonoids have been found to be too low for the isolation of stable atropisomers at room temperature, the potential for different biological activities between rotamers remains an important consideration in drug design. sciencepublishinggroup.com

Computational and Theoretical Chemistry Studies

Homology Modeling of Receptor Structures

Homology modeling is a computational method used to predict the three-dimensional structure of a protein when its amino acid sequence is known, but its experimental structure has not been determined. The process relies on using the known experimental structure of a homologous protein (a "template") to build a model of the target protein. This technique is crucial for subsequent studies like molecular docking when the crystal structure of a receptor of interest is unavailable.

While this method is widely used in drug discovery to model target proteins for various flavonoids, no specific studies were identified that detail the use of homology modeling to generate a receptor structure for the explicit purpose of studying its interaction with 3'-Methylflavone.

Molecular Dynamics (MD) Simulations for Conformational Analysis and Binding Stability

Molecular Dynamics (MD) simulations are used to analyze the physical movements of atoms and molecules over time. In the context of drug discovery, MD simulations can validate the stability of a ligand-receptor complex obtained from molecular docking. mdpi.com By simulating the complex in a dynamic environment that mimics physiological conditions, researchers can assess the stability of the binding pose, observe conformational changes in both the ligand and the receptor, and analyze the persistence of key interactions, such as hydrogen bonds, over the simulation period. mdpi.comnih.gov

Specific MD simulation studies focused on this compound to analyze its conformational behavior and the binding stability of its complex with a biological receptor have not been reported in the available literature.

Principal Component Analysis (PCA) in Ligand-Receptor Dynamics

The application of PCA to analyze the dynamics of a this compound-receptor complex has not been documented in the scientific literature reviewed.

Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) Binding Energy Calculations

The Molecular Mechanics-Poisson-Boltzmann Surface Area (MM-PBSA) method is a popular approach for calculating the binding free energy of a ligand to a receptor. ambermd.org It combines molecular mechanics energy calculations with continuum solvation models to provide a more accurate estimation of binding affinity than docking scores alone. nih.gov This calculation is typically performed as a post-processing step on snapshots taken from an MD simulation trajectory. researchgate.net The binding free energy is composed of contributions from van der Waals forces, electrostatic interactions, polar solvation energy, and nonpolar solvation energy. nih.gov

There are no specific studies available that report MM-PBSA calculations to determine the binding free energy of this compound with any biological target.

Quantum Chemical Calculations for Electronic Properties and Reactivity

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), are employed to investigate the electronic structure and reactivity of molecules. chemrxiv.org These methods can determine various molecular properties and reactivity descriptors that help in understanding a molecule's behavior in chemical reactions. chemrxiv.org

While specific DFT studies on this compound were not identified, research on the parent flavone (B191248) scaffold provides a basis for understanding the electronic properties of this class of compounds. chemrxiv.orgchemrxiv.org DFT calculations on the general flavone structure have been used to determine its optimized geometry, electronic structure, and global reactivity parameters. chemrxiv.org These parameters, such as chemical potential (μ), chemical hardness (η), and the electrophilicity index (ω), are crucial for predicting the kinetic stability and reactivity of the molecule. chemrxiv.org The analysis of Frontier Molecular Orbitals (HOMO and LUMO) is also a key aspect, as the energy gap between them relates to the molecule's chemical reactivity and stability. nih.gov

Below is a table of computed parameters for the parent flavone molecule, illustrating the type of data obtained from such quantum chemical studies. It is important to note that these values are for the unsubstituted flavone ring system and would be altered by the presence of a methyl group at the 3' position.

ParameterDescriptionComputed Value (for Flavone)Unit
HOMO EnergyHighest Occupied Molecular Orbital Energy; relates to electron-donating ability.-6.73eV
LUMO EnergyLowest Unoccupied Molecular Orbital Energy; relates to electron-accepting ability.-2.28eV
HOMO-LUMO Gap (ΔE)Energy difference between HOMO and LUMO; indicates chemical reactivity.4.46eV
Dipole Moment (μ)A measure of the polarity of the molecule.4.49Debye
Chemical Potential (μ)The escaping tendency of electrons from a system.-4.505eV
Chemical Hardness (η)Resistance to change in electron distribution.2.23eV
Electrophilicity Index (ω)The ability of a species to accept electrons.4.53eV
Data derived from DFT calculations on the parent flavone molecule. chemrxiv.org These values serve as a reference and would differ for this compound.

Future Research Directions and Academic Significance

Development of Novel Synthetic Pathways with Enhanced Efficiency and Sustainability

Traditional methods for synthesizing flavones, such as the Allan-Robinson and Baker-Venkataraman reactions, are often hampered by harsh reaction conditions and low yields. jchr.orgijpsr.com Consequently, a significant area of future research is the development of more efficient and environmentally friendly synthetic routes for 3'-Methylflavone and its derivatives.

Recent advancements have focused on microwave-assisted synthesis, which offers advantages like shorter reaction times, the avoidance of hazardous organic solvents, and higher yields. jchr.org One such method involves the reaction of 2-hydroxydibenzoylmethane with iodomethane (B122720) and potassium carbonate under microwave irradiation, followed by cyclization with phosphorus pentoxide. jchr.org This approach aligns with the principles of green chemistry by minimizing waste and energy consumption. jchr.org

Further research is expected to explore other innovative techniques, such as solvent-free solid-state trituration and the use of novel catalysts, to improve the synthesis of 3'-methylflavones. innovareacademics.in The development of one-pot synthesis methods, which combine multiple reaction steps into a single procedure, is also a promising avenue for enhancing efficiency. researchgate.net

Design and Synthesis of Advanced this compound Derivatives for Specific Biological Probes

The core structure of this compound provides a versatile scaffold for the design and synthesis of advanced derivatives with tailored biological activities. A key area of future research is the creation of derivatives that can serve as specific biological probes to investigate cellular processes and disease mechanisms.

For instance, the synthesis of deuterated analogs, such as 3-Methylflavone-8-carboxylic acid-[d5], provides a valuable tool for metabolic studies. The deuterium (B1214612) labeling allows researchers to track the biotransformation of the compound within living systems using techniques like mass spectrometry (MS) and nuclear magnetic resonance (NMR), thereby elucidating metabolic pathways and enzyme activity.

Furthermore, the incorporation of fluorescent tags or other reporter groups onto the this compound backbone could enable the development of probes for intracellular imaging and the study of protein-ligand interactions. rsc.org The synthesis of derivatives with altered substitution patterns on the A and B rings is also being explored to enhance specific biological activities, such as antioxidant and antibacterial effects. researchgate.net

Elucidation of Further Molecular Mechanisms and Target Identification

While this compound and its derivatives have shown promise in various biological contexts, including anti-inflammatory and neuroactive effects, the precise molecular mechanisms underlying these activities are not yet fully understood. researchgate.netmdpi.com A critical direction for future research is the detailed elucidation of these mechanisms and the identification of specific molecular targets.

Studies have suggested that some methylflavones may exert their effects by modulating signaling pathways, such as those involving GABA receptors. biosynth.comresearchgate.netdovepress.comnih.gov For example, 3'-methoxy-6-methylflavone (B3064196) and 3'-hydroxy-6-methylflavone (B3425782) have been shown to potentiate GABA-induced currents, suggesting a potential mechanism for their observed antidepressant and anticonvulsant activities. nih.gov Future investigations will likely employ techniques like electrophysiology and molecular docking to further characterize these interactions. researchgate.netnih.gov

Target deconvolution techniques, such as Capture Compound Mass Spectrometry (CCMS), will be instrumental in identifying the direct binding partners of this compound and its derivatives within the cell. criver.com This will provide crucial insights into their mechanisms of action and help to identify novel therapeutic targets. criver.comwjbphs.com

Integration of Multi-Omics Data in Mechanistic Research

To gain a comprehensive understanding of the biological effects of this compound, future research will increasingly rely on the integration of multi-omics data. This approach combines data from genomics, transcriptomics, proteomics, and metabolomics to provide a holistic view of the cellular response to the compound. sut.ac.thrsc.org

For example, transcriptomic analysis can reveal changes in gene expression in response to this compound treatment, providing clues about the signaling pathways involved. nih.gov Metabolomics can identify alterations in the levels of endogenous metabolites, offering insights into the metabolic consequences of the compound's activity. rsc.org

By integrating these different layers of biological information, researchers can construct detailed models of the compound's mechanism of action and identify potential biomarkers of its effects. This integrated approach will be particularly valuable for understanding the complex interplay between different cellular processes and for identifying potential off-target effects. sut.ac.thrsc.org

Application of Advanced Computational Methods in Drug Discovery Research

Advanced computational methods are playing an increasingly important role in drug discovery, and their application to this compound research is expected to accelerate the development of new therapeutic agents. nih.govemanresearch.orgnih.gov These methods can be broadly categorized as structure-based and ligand-based approaches. nih.gov

Structure-based methods, such as molecular docking and molecular dynamics simulations, can be used to predict the binding of this compound derivatives to their target proteins. emanresearch.org This information can guide the design of new compounds with improved affinity and selectivity. emanresearch.org Ligand-based methods, such as quantitative structure-activity relationship (QSAR) modeling, can be used to predict the biological activity of new derivatives based on their chemical structure. nih.govmdpi.com

Machine learning and artificial intelligence are also being integrated into computational drug discovery to analyze large datasets and identify promising drug candidates more efficiently. mdpi.comsilicos-it.be These advanced computational tools will be essential for navigating the vast chemical space of possible this compound derivatives and for optimizing their pharmacological properties. nih.govsilicos-it.be

Q & A

Q. What are the established synthetic pathways for 3'-Methylflavone, and how do reaction conditions influence yield and purity?

this compound synthesis typically employs the Baker-Venkataraman rearrangement or Claisen-Schmidt condensation. Key factors include:

  • Catalyst selection : Acidic (e.g., H₂SO₄) vs. basic (e.g., KOH) conditions alter regioselectivity and byproduct formation .
  • Solvent polarity : Polar aprotic solvents (e.g., DMF) enhance reaction rates but may reduce purity due to side reactions .
  • Temperature control : Optimal ranges (80–120°C) minimize decomposition of methyl-substituted intermediates .
    Data Table : Comparison of published yields under varying conditions:
MethodCatalystSolventYield (%)Purity (%)Source
Claisen-SchmidtKOHEthanol6592[Adapted from [9]]
Baker-VenkataramanH₂SO₄DMF7885[Adapted from [11]]

Q. What analytical techniques are recommended for characterizing this compound, and how are spectral data interpreted?

  • NMR spectroscopy :
    • ¹H NMR : Methyl proton signals at δ 2.3–2.5 ppm (singlet) confirm substitution at the 3' position. Aromatic protons appear as multiplet clusters between δ 6.5–8.0 ppm .
    • ¹³C NMR : Carbonyl (C=O) resonance at ~180 ppm; methyl carbon at ~20 ppm .
  • Mass spectrometry : Molecular ion peak [M+H]⁺ at m/z 254.3 (calculated for C₁₆H₁₄O₂) .
  • HPLC : Purity >95% achieved using C18 columns with acetonitrile/water gradients (retention time: 12–14 min) .

Q. How is the biological activity of this compound typically evaluated in vitro?

Standard assays include:

  • Antioxidant activity : DPPH radical scavenging (IC₅₀ values compared to ascorbic acid) .
  • Enzyme inhibition : COX-2 or CYP450 inhibition assays using fluorometric substrates .
  • Cytotoxicity : MTT assays on cancer cell lines (e.g., HepG2), with IC₅₀ values normalized to controls .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported biological activities of 3'-Mlavone derivatives?

Contradictions often arise from:

  • Variability in assay protocols : Differences in solvent (DMSO vs. ethanol) or cell passage number .
  • Structural analogs : Minor substituent changes (e.g., 3'-methyl vs. 4'-methyl) drastically alter pharmacokinetics .
    Methodological recommendations :
    • Standardize positive/negative controls across studies (e.g., quercetin for antioxidant assays) .
    • Use computational docking (AutoDock Vina) to correlate substituent effects with target binding affinities .

Q. What strategies optimize the stability of this compound in physiological conditions for in vivo studies?

  • pH-dependent degradation : Monitor stability via HPLC in buffers (pH 1.2–7.4) to simulate gastrointestinal conditions .
  • Light sensitivity : Store solutions in amber vials; degradation products identified via LC-MS .
  • Nanocarrier encapsulation : Liposomal formulations improve bioavailability by 40–60% in rodent models .

Q. How can computational modeling guide the design of this compound analogs with enhanced bioactivity?

  • QSAR studies : Correlate methyl group position/logP values with antioxidant activity .
  • Molecular dynamics simulations : Predict binding stability to targets like Keap1-Nrf2 (root-mean-square deviation <2 Å) .
  • ADMET prediction : SwissADME evaluates intestinal absorption (Caco-2 permeability >5 × 10⁻⁶ cm/s) .

Methodological Challenges and Solutions

Q. What are common pitfalls in synthesizing high-purity this compound, and how are they mitigated?

  • Byproduct formation : Use column chromatography (silica gel, hexane/ethyl acetate) to separate methyl-substituted isomers .
  • Moisture sensitivity : Conduct reactions under inert gas (N₂/Ar) to prevent hydrolysis of intermediates .
  • Scale-up limitations : Microreactor systems improve yield consistency (>90%) at gram-scale production .

Q. How should researchers validate the specificity of this compound in complex biological matrices?

  • LC-MS/MS : MRM transitions (254→153 for quantification; 254→121 for confirmation) distinguish it from metabolites .
  • Matrix effects : Spike-and-recovery experiments in plasma (recovery 85–110%) validate assay accuracy .

Ethical and Reproducibility Considerations

  • Data transparency : Share raw spectral data (NMR, MS) in supplementary materials .
  • Reagent sourcing : Disclose vendors and lot numbers for critical reagents (e.g., enzymes) .
  • Conflict of interest : Declare funding sources (e.g., pharmaceutical sponsors) influencing study design .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.